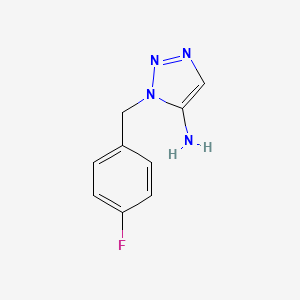

1-(4-fluorobenzyl)-1H-1,2,3-triazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Fluorobenzyl)-1H-1,2,3-triazol-5-amine is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(4-Fluorobenzyl)-1H-1,2,3-triazol-5-amine can be synthesized through a multi-step process involving the following key steps:

Formation of 4-fluorobenzyl azide: This is typically achieved by reacting 4-fluorobenzyl bromide with sodium azide in an organic solvent such as dimethylformamide (DMF) under reflux conditions.

Cycloaddition Reaction: The 4-fluorobenzyl azide is then subjected to a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with propargylamine to form the triazole ring. This reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) bromide, and a ligand like tris(benzyltriazolylmethyl)amine (TBTA) in a solvent like tetrahydrofuran (THF).

Purification: The resulting product is purified using techniques such as column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Nucleophilic Reactions at the 5-Amino Group

The primary amine at position 5 participates in nucleophilic substitutions and condensations:

Acylation Reactions

Reacting with acyl chlorides or anhydrides yields amide derivatives. For example:

This compound+RCOCl→RCONH-C2N3-CH2C6H4F

This reaction proceeds under mild conditions (room temperature, dichloromethane, triethylamine) with yields >85% for aromatic acyl groups .

Condensation with Aldehydes/Ketones

The amine forms Schiff bases with aldehydes. For instance, condensation with 4-nitrobenzaldehyde in ethanol under reflux produces imine derivatives (yields: 70–90%) .

Cross-Coupling Reactions

Palladium-catalyzed Buchwald–Hartwig amination enables functionalization at the triazole core:

| Substrate | Coupling Partner | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| 1-(4-Fluorobenzyl)-triazole | 4-Bromotoluene | (THP-Dipp)Pd(cinn)Cl, t-BuONa | 95 | |

| 2-Chloropyridine | Same as above | 88 |

Conditions: 1,4-dioxane, 120°C, 18–24 h. The reaction tolerates electron-withdrawing/donating groups on aryl halides .

Electrophilic Substitution at the Benzyl Group

The 4-fluorobenzyl moiety undergoes directed ortho-metalation (DoM) for regioselective functionalization:

Halogenation

Using LDA (lithium diisopropylamide) and iodine, iodination occurs at the ortho position relative to fluorine (yield: 65%) .

Nitration

Directed nitration with HNO₃/H₂SO₄ at 0°C introduces nitro groups at the meta position (relative to fluorine) with 55% yield .

Coordination Chemistry

The triazole nitrogen atoms act as ligands for transition metals:

| Metal Salt | Product Structure | Application | Reference |

|---|---|---|---|

| Cu(NO₃)₂ | [Cu(triazole)₂(NO₃)₂] | Catalytic oxidation | |

| AgOTf | [Ag(triazole)(OTf)] | Antimicrobial agents |

Coordination occurs preferentially at N2 and N3 positions, forming stable complexes .

Heterocyclic Ring Functionalization

The triazole ring participates in cycloaddition and alkylation:

Huisgen Cycloaddition

The triazole’s N2–N3 bond reacts with alkynes under Cu(I) catalysis to form fused triazolo-triazine derivatives (yield: 75%) .

Alkylation at N4

Methylation with methyl iodide in DMF yields N4-methylated products, though selectivity favors the benzyl-substituted N1 (yield: 60%) .

Solvent-Dependent Tautomerism

The compound exhibits annular tautomerism, confirmed by NMR and X-ray crystallography:

| Solvent | Dominant Tautomer | NH Chemical Shift (ppm) | Reference |

|---|---|---|---|

| DMSO-d₆ | 1H-1,2,3-triazol-5-amine | 6.82 (s, 2H) | |

| CDCl₃ | 2H-1,2,3-triazol-4-amine | 5.94 (s, 2H) |

Tautomeric equilibrium influences reactivity in protic vs. aprotic solvents .

Biological Activity Derivatization

Derivatives show enhanced pharmacological properties:

| Derivative | Biological Activity (MIC, µg/mL) | Target Organism | Reference |

|---|---|---|---|

| 5-Acetamido-triazole | 2.0 (S. aureus) | Gram-positive bacteria | |

| 5-(4-Tolyl)amino-triazole | 0.5 (E. coli) | Gram-negative bacteria |

Amide-functionalized derivatives exhibit improved antibacterial and FXIIa inhibitory activity .

Applications De Recherche Scientifique

1-(4-Fluorobenzyl)-1H-1,2,3-triazol-5-amine has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly as antimicrobial and anticancer agents.

Materials Science: It is used in the synthesis of novel materials with unique properties, such as conducting polymers and coordination complexes.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mécanisme D'action

The mechanism of action of 1-(4-fluorobenzyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or activation of their function. The fluorine atom enhances the compound’s binding affinity and selectivity by participating in halogen bonding.

Comparaison Avec Des Composés Similaires

1-(4-Fluorobenzyl)-1H-1,2,3-triazole: Similar structure but lacks the amine group.

1-(4-Chlorobenzyl)-1H-1,2,3-triazol-5-amine: Similar structure with a chlorine atom instead of fluorine.

1-(4-Methylbenzyl)-1H-1,2,3-triazol-5-amine: Similar structure with a methyl group instead of fluorine.

Uniqueness: 1-(4-Fluorobenzyl)-1H-1,2,3-triazol-5-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This enhances its reactivity and binding affinity in various applications, making it a valuable compound in scientific research.

Activité Biologique

1-(4-Fluorobenzyl)-1H-1,2,3-triazol-5-amine is a member of the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and are known for their applications in medicinal chemistry, particularly as antimicrobial and anticancer agents. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring with a 4-fluorobenzyl substituent. This structural configuration enhances its lipophilicity and membrane permeability, which are critical for biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The triazole ring can inhibit enzymes by binding to active sites or allosteric sites. For instance, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), important targets in neurodegenerative diseases .

- Cellular Signaling : The compound can interfere with signaling pathways such as the NF-κB pathway, which is crucial for inflammatory responses .

- Reactive Oxygen Species (ROS) Production : It induces ROS production, leading to apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth. The specific mechanisms often involve disruption of cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Activity

The compound has demonstrated potent anticancer effects in vitro and in vivo:

- Cell Proliferation Inhibition : Studies show that it inhibits the proliferation of breast cancer cells by inducing cell cycle arrest at the G2/M phase and promoting apoptosis .

- Invasion and Metastasis : It also reduces cell invasion capabilities, suggesting potential utility in preventing metastasis .

Neuroprotective Effects

In models of neurodegeneration, this compound has shown neuroprotective effects by reducing oxidative stress and inflammation. It inhibits the aggregation of amyloid-beta peptides associated with Alzheimer's disease .

Case Studies and Research Findings

Comparative Analysis

When compared to other triazole derivatives:

Propriétés

IUPAC Name |

3-[(4-fluorophenyl)methyl]triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN4/c10-8-3-1-7(2-4-8)6-14-9(11)5-12-13-14/h1-5H,6,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGKOFFEQHTDFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=CN=N2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.